molecular formula C8H8BrFO B15320514 (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B15320514
M. Wt: 219.05 g/mol
InChI Key: QWIJUQVYIYCHMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzene.

    Grignard Reaction: The 5-bromo-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

    Addition Reaction: The phenylmagnesium bromide intermediate is then reacted with (S)-epichlorohydrin under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagents and intermediates.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Ensuring the enantiomeric purity and chemical integrity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethanone.

    Reduction: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethane.

    Substitution: Formation of compounds like (S)-1-(5-Azido-2-fluorophenyl)ethan-1-ol or (S)-1-(5-Cyano-2-fluorophenyl)ethan-1-ol.

Scientific Research Applications

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Bromo-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(5-Bromo-2-fluorophenyl)ethan-1-one: The ketone derivative.

    1-(5-Bromo-2-fluorophenyl)ethane: The fully reduced derivative.

Uniqueness

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1

InChI Key

QWIJUQVYIYCHMK-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)F)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.